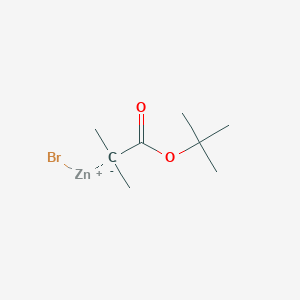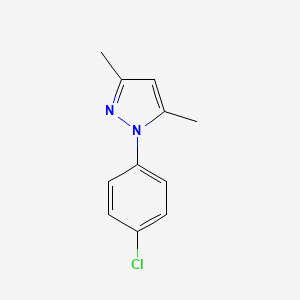
1-(4-Chloro-phenyl)-3,5-dimethyl-1H-pyrazole; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. For instance, a compound similar to the one , 3-bis (4-chlorophenyl)-5- (4-chlorobenzyl)-1,3,5-triazinane, was synthesized and its crystal structure was determined using single-crystal X-ray diffraction . Another study reported the synthesis of highly functionalized thiazolidinone derivatives from various 4-phenyl-3-thio-semicarbazones .Molecular Structure Analysis
While specific molecular structure analysis for “1-(4-Chloro-phenyl)-3,5-dimethyl-1H-pyrazole” was not found, studies on similar compounds provide insights. For example, a compound named 3-bis (4-chlorophenyl)-5- (4-chlorobenzyl)-1,3,5-triazinane was analyzed using crystal structure analysis, spectroscopic investigations, and DFT calculations .Aplicaciones Científicas De Investigación
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole, also known as pyraclostrobin, is a member of the strobilurin group of fungicides . It has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
Pyraclostrobin works by inhibiting mitochondrial respiration in the target organisms . This is achieved by blocking electron transfer within the respiratory chain, which in turn disrupts the production of adenosine triphosphate (ATP) . ATP is essential for a range of cellular processes, and its reduction leads to cellular death and ultimately organism mortality .
Biochemical Pathways
The disruption of ATP production affects several biochemical pathways within the target organisms. ATP is a crucial energy source for many cellular processes, including cell growth and replication. By inhibiting ATP production, pyraclostrobin effectively halts these processes, leading to the death of the parasite .
Pharmacokinetics
In silico pharmacokinetics analysis predicted that the compound might be able to cross the blood–brain barrier .
Result of Action
The result of the action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole is the death of the target organisms. In vitro and in vivo studies have shown that this compound has potent antileishmanial and antimalarial activities . For example, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .
Action Environment
The action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole can be influenced by various environmental factors. For instance, the compound is stable in aqueous solution in the dark at pH 4, 5, and 7 . At ph 9, a very slow degradation was observed . This suggests that the compound’s action, efficacy, and stability may be affected by the pH of the environment.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRHYOVFLWECAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


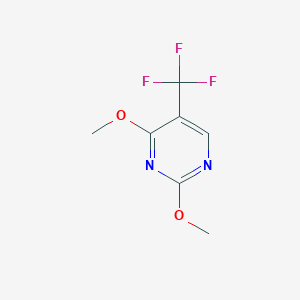
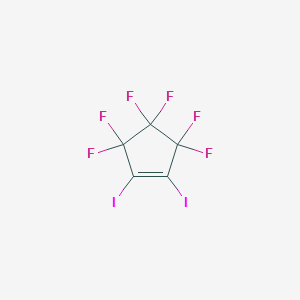
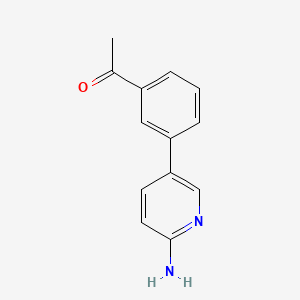
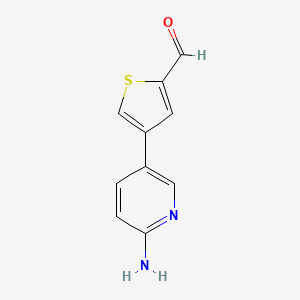





![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)
